![molecular formula C17H17N5O5 B2926935 Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate CAS No. 1421533-28-9](/img/structure/B2926935.png)
Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate
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Overview
Description
Pyrazines and pyridazines fused to 1,2,3-triazoles are a set of heterocycles obtained through a variety of synthetic routes . They have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers .
Synthesis Analysis
Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis
The structures of 1,2,3-triazole-fused pyrazines and pyridazines depend on whether a nitrogen atom occupies a position at the ring fusion .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . It may offer therapeutic benefits in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or degeneration . The neuroprotective properties are particularly relevant for conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke, where neuronal protection is crucial.
Anti-neuroinflammatory Activity
The anti-neuroinflammatory properties of this compound make it a candidate for treating conditions characterized by inflammation of the nervous system. It has shown promise in reducing the production of inflammatory markers like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells , which could be beneficial in managing diseases like multiple sclerosis and encephalitis.
ER Stress Inhibition
The compound has been associated with the inhibition of endoplasmic reticulum (ER) stress. By reducing the expression of ER chaperone proteins and apoptosis markers such as cleaved caspase-3, it could potentially help in preventing cell death triggered by ER stress . This application is significant in the context of diseases where ER stress is a contributing factor, such as diabetes and cancer.
c-Met Protein Kinase Inhibition
In the realm of cancer research, the compound’s ability to inhibit c-Met protein kinase is noteworthy. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors of c-Met are considered valuable in the development of anticancer therapies .
GABA A Modulation
The compound has shown activity as a modulator of GABA A receptors. These receptors are pivotal in the central nervous system for their role in inhibitory neurotransmission. Modulating these receptors can have therapeutic implications for disorders such as epilepsy, anxiety, and insomnia .
Polymer Structural Unit
Due to its structural properties, this compound can be incorporated into polymers. These polymers could be utilized in various industrial applications, including the development of materials for solar cells . The incorporation of such heterocyclic compounds into polymers can enhance the materials’ stability and efficiency.
Mechanism of Action
Target of Action
The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-neuroinflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway , apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-neuroinflammatory effects .
Pharmacokinetics
The compound’s synthesis process involves a series of reactions, including mass spectra, 1hnmr, 13cnmr, and a single x-ray diffraction analysis . These processes could potentially influence the compound’s ADME properties and bioavailability.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity . The compound’s action results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the temperature at which the reactions occur during the compound’s synthesis can affect its properties . .
Future Directions
properties
IUPAC Name |
ethyl 2-[[6-(2-methoxyphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-3-27-13(23)8-18-16(24)14-15-17(25)19-11(9-22(15)21-20-14)10-6-4-5-7-12(10)26-2/h4-7,9H,3,8H2,1-2H3,(H,18,24)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWKTSMQUYPYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate |
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